5-amino-4-bromo-2,3-dihydro-1H-indol-2-one 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 1893053-49-0
VCID: VC11994074
InChI: InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12)
SMILES: C1C2=C(C=CC(=C2Br)N)NC1=O
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one

CAS No.: 1893053-49-0

Cat. No.: VC11994074

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one - 1893053-49-0

Specification

CAS No. 1893053-49-0
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 5-amino-4-bromo-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12)
Standard InChI Key OOTDTHXRUVTYRX-UHFFFAOYSA-N
SMILES C1C2=C(C=CC(=C2Br)N)NC1=O
Canonical SMILES C1C2=C(C=CC(=C2Br)N)NC1=O

Introduction

Structural and Physicochemical Properties

The IUPAC name of this compound is 5-amino-4-bromo-1,3-dihydroindol-2-one, and its structure is defined by a planar aromatic system fused to a partially saturated five-membered lactam ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
CAS Number1893053-49-0
Standard InChIInChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12)

The planar geometry of the indole core facilitates π-π stacking interactions in the solid state, while the bromine atom introduces steric bulk and electronic effects that influence reactivity .

Synthetic Methodologies

Bromination of Acetoaminoindanone Precursors

A common synthesis begins with the bromination of an acetoaminoindanone precursor using N-bromosuccinimide (NBS) in polyethylene glycol (PEG) as a solvent. The reaction proceeds via radical-mediated bromination at position 4, followed by cyclization to form the lactam ring. Purification is achieved through recrystallization from ethanol, yielding the final product with >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data (DMSO-d₆, 400 MHz) reveals distinct signals for aromatic and lactam protons:

Proton Positionδ (ppm)MultiplicityCoupling Constant (Hz)
H67.32Doublet8.3
H76.89Doublet8.3
NH₂6.15Broad singlet-
Lactam CH₂3.45Multiplet-

The coupling constant between H6 and H7 (8.3 Hz) confirms their vicinal relationship on the aromatic ring. The NH₂ protons appear as a broad singlet due to hydrogen bonding with the lactam carbonyl .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch: 3350 cm⁻¹ (amino group)

  • C=O stretch: 1680 cm⁻¹ (lactam carbonyl)

  • C–Br stretch: 610 cm⁻¹

Crystallographic and Solid-State Analysis

Although no single-crystal X-ray data exists for 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, studies on analogous compounds (e.g., 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one) reveal a planar molecular framework with maximum deviations of 0.087 Å . In the crystal lattice, molecules form a three-dimensional network via:

  • N–H···O hydrogen bonds between the amino group and lactam carbonyl (2.89 Å)

  • C–H···π interactions involving aromatic rings (3.42 Å)

These interactions suggest similar packing behavior for the title compound, potentially influencing solubility and melting point.

Reactivity and Functionalization

The bromine atom at position 4 serves as a handle for further derivatization:

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids could replace bromine with aromatic groups, as demonstrated for 5-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one .

Amino Group Modifications

The primary amine at position 5 can undergo:

  • Acylation with acid chlorides to form amides

  • Reductive alkylation with aldehydes/ketones

  • Diazo coupling to introduce aryl diazonium moieties

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